molecular formula C13H16N2O6 B13046496 (S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid

(S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid

Cat. No.: B13046496
M. Wt: 296.28 g/mol
InChI Key: WBRGHOVFXZNGFI-JTQLQIEISA-N
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Description

(S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid is a chiral compound with a specific stereochemistry. It is often used in organic synthesis and medicinal chemistry due to its unique structural properties. The compound contains a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a nitrophenyl group, making it versatile for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or starting materials.

    Nitration: The aromatic ring is nitrated using a nitrating agent like nitric acid or a mixture of nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.

Major Products

    Oxidation: Nitro derivatives of the aromatic ring.

    Reduction: Amino derivatives of the aromatic ring.

    Substitution: Deprotected amino acids ready for further functionalization.

Scientific Research Applications

(S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid is widely used in scientific research due to its versatility:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a building block in drug design and development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid involves its interaction with various molecular targets. The Boc group protects the amino group during reactions, preventing unwanted side reactions. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid: The enantiomer of the compound with opposite stereochemistry.

    (S)-2-Amino-2-(3-nitrophenyl)acetic acid: Lacks the Boc protecting group.

    (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid: Similar structure but with the nitro group in a different position on the aromatic ring.

Uniqueness

(S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid is unique due to its specific stereochemistry and the presence of both a Boc protecting group and a nitrophenyl group. This combination allows for selective reactions and functionalization, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-nitrophenyl)acetic acid

InChI

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-10(11(16)17)8-5-4-6-9(7-8)15(19)20/h4-7,10H,1-3H3,(H,14,18)(H,16,17)/t10-/m0/s1

InChI Key

WBRGHOVFXZNGFI-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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